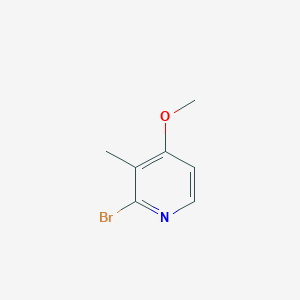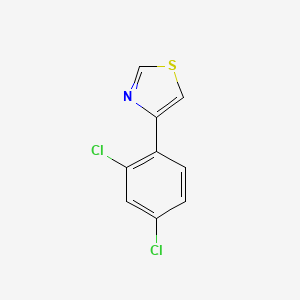![molecular formula C18H19ClN2O5S B2707936 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate CAS No. 1197903-76-6](/img/structure/B2707936.png)
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate is a complex organic molecule. It features a quinoline core structure, known for its presence in various pharmacologically active compounds. The combination of functional groups in this compound suggests it could have diverse applications in chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate typically involves multiple steps:
Formation of 2-chloroquinoline-4-carboxylate: : This is often synthesized through a nucleophilic aromatic substitution reaction.
Attachment of the oxoethyl group: : Using reagents like oxalyl chloride and a suitable amine, the oxoethyl group is attached to the quinoline ring.
Incorporation of the dioxothiolan moiety: : This usually involves the formation of a thioether linkage, possibly through a thiol-ene reaction.
Final coupling: : The final coupling step would involve linking the dioxothiolan-ethylamino group to the oxoethyl quinoline derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis would focus on optimizing yield and purity. This might involve:
Catalysis: : Use of specific catalysts to increase reaction efficiency.
Purification: : Techniques like crystallization, distillation, and chromatography to ensure high purity.
Automation: : Utilizing automated synthesis equipment to streamline production and reduce human error.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, particularly at the dioxothiolan ring.
Reduction: : Potential for reduction at various sites, depending on the functional groups involved.
Substitution: : Possible nucleophilic or electrophilic substitution reactions at the quinoline ring or the chloro substituent.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products Formed
From oxidation: : Potential formation of sulfoxides or sulfones.
From reduction: : Alcohols or amines.
From substitution: : Varied functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
This compound holds promise in several fields:
Chemistry: : As a versatile intermediate in synthetic organic chemistry.
Biology: : Potential use as a biochemical probe.
Medicine: : Possible development into a pharmaceutical agent, given the quinoline core.
Industry: : Use in material science or catalysis.
Wirkmechanismus
The mechanism by which [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate exerts its effects would depend on its application. In a biological context, it might:
Interact with molecular targets: : Binding to proteins or enzymes.
Modulate pathways: : Affecting signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinoline derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds might include:
Chloroquine: : Known for its antimalarial properties.
Quinoline-4-carboxylates: : Various derivatives used in medicinal chemistry.
While [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate shares some structural similarities, its unique functionalization with the dioxothiolan and oxoethyl groups sets it apart, potentially offering distinct reactivity and applications.
Hope this satisfies your scientific curiosity!
Eigenschaften
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-2-21(12-7-8-27(24,25)11-12)17(22)10-26-18(23)14-9-16(19)20-15-6-4-3-5-13(14)15/h3-6,9,12H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNBELIIFSLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide](/img/structure/B2707860.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2707862.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid](/img/structure/B2707867.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707868.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![4-[(2,4-Difluorophenyl)formamido]butanoic acid](/img/structure/B2707874.png)

